(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that features a unique combination of an iodophenyl group, a phenylthiazolyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and iodophenyl groups. The final step involves the formation of the acrylonitrile moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are interested in its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (E)-3-((4-chlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (E)-3-((4-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the presence of the iodophenyl group
Properties
IUPAC Name |
(E)-3-(4-iodoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHVCXHIVPVKR-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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